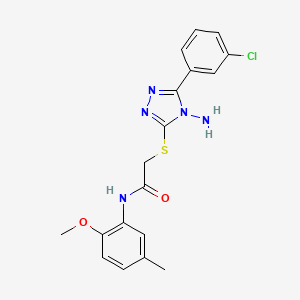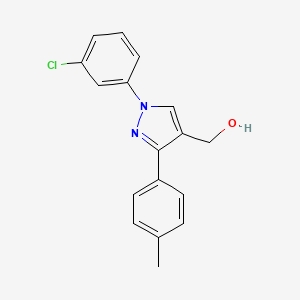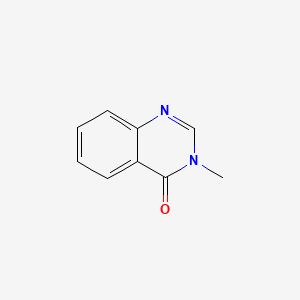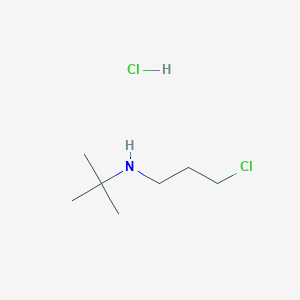
4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-(2-(4-bromo-phénoxy)propanoyl)carbohydrazonoyl)2-éthoxyphényl 4-chlorobenzoate est un composé organique complexe de formule moléculaire C25H22BrClN2O5 et de masse molaire de 545,821 g/mol . Ce composé se distingue par sa structure unique, qui comprend des groupes brome, chlore et éthoxy, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse du 4-(2-(2-(4-bromo-phénoxy)propanoyl)carbohydrazonoyl)2-éthoxyphényl 4-chlorobenzoate implique plusieurs étapes, commençant généralement par la préparation de composés intermédiaires. La voie de synthèse comprend généralement les étapes suivantes :
Formation de l'intermédiaire phénoxy : La première étape implique la réaction du 4-bromophénol avec un agent d'acylation approprié pour former l'intermédiaire 4-bromo-phénoxy.
Formation du carbohydrazonoyl : L'étape suivante implique la réaction de l'intermédiaire phénoxy avec un dérivé de carbohydrazide dans des conditions contrôlées pour former l'intermédiaire carbohydrazonoyl.
Analyse Des Réactions Chimiques
Le 4-(2-(2-(4-bromo-phénoxy)propanoyl)carbohydrazonoyl)2-éthoxyphényl 4-chlorobenzoate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut subir des réactions d'oxydation, généralement à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Le 4-(2-(2-(4-bromo-phénoxy)propanoyl)carbohydrazonoyl)2-éthoxyphényl 4-chlorobenzoate a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme brique élémentaire pour des molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement du cancer et des maladies infectieuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et produits chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-(2-(2-(4-bromo-phénoxy)propanoyl)carbohydrazonoyl)2-éthoxyphényl 4-chlorobenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est censé exercer ses effets en se liant à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité des enzymes impliquées dans la prolifération cellulaire, ce qui pourrait expliquer ses effets anticancéreux potentiels .
Mécanisme D'action
The mechanism of action of 4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Le 4-(2-(2-(4-bromo-phénoxy)propanoyl)carbohydrazonoyl)2-éthoxyphényl 4-chlorobenzoate peut être comparé à des composés similaires tels que :
4-(2-(2-(4-bromo-phénoxy)propanoyl)carbohydrazonoyl)-2-MEO-PH 3,4-DICHLOROBENZOATE : Ce composé a une structure similaire, mais il comprend des atomes de chlore supplémentaires.
4-BR-2-(2-(2-(4-CL-PHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PH 3,4-DIMETHOXYBENZOATE : Ce composé comprend des groupes méthoxy au lieu de groupes éthoxy.
Propriétés
Numéro CAS |
765289-92-7 |
|---|---|
Formule moléculaire |
C25H22BrClN2O5 |
Poids moléculaire |
545.8 g/mol |
Nom IUPAC |
[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H22BrClN2O5/c1-3-32-23-14-17(4-13-22(23)34-25(31)18-5-9-20(27)10-6-18)15-28-29-24(30)16(2)33-21-11-7-19(26)8-12-21/h4-16H,3H2,1-2H3,(H,29,30)/b28-15+ |
Clé InChI |
XLYBVSPVYYPKPD-RWPZCVJISA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)


![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)






![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)


